Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone is a complex organic compound with a unique structure that includes a phenyl group, a thienylmethyl group, and a trifluoromethyl group attached to a pyridyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate pyridine derivative, which is then functionalized with the thienylmethyl group through a nucleophilic substitution reaction. The trifluoromethyl group is introduced using a suitable trifluoromethylating agent under controlled conditions. The final step involves the attachment of the phenyl group through a coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl[4-[(2-thienylmethyl)amino]-2-(trifluoromethyl)-3-pyridyl]methanone: Unique due to its specific combination of functional groups.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: Another compound with a trifluoromethyl group, but with different structural features.
Uniqueness
This compound is unique due to its specific combination of a phenyl group, a thienylmethyl group, and a trifluoromethyl group attached to a pyridyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H13F3N2OS |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
phenyl-[4-(thiophen-2-ylmethylamino)-2-(trifluoromethyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)17-15(16(24)12-5-2-1-3-6-12)14(8-9-22-17)23-11-13-7-4-10-25-13/h1-10H,11H2,(H,22,23) |
InChI Key |
KDNREZXSOOTOFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2C(F)(F)F)NCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.